molecular formula C14H8N2O4 B1679350 N,N'-1,3-Phenylenedimaleimide CAS No. 3006-93-7

N,N'-1,3-Phenylenedimaleimide

Cat. No.: B1679350
CAS No.: 3006-93-7
M. Wt: 268.22 g/mol
InChI Key: IPJGAEWUPXWFPL-UHFFFAOYSA-N
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Description

Historical Context of N,N'-1,3-Phenylenedimaleimide Research and Development

The development of bismaleimide (B1667444) resins can be traced back to the initial synthesis of difunctional monomers by D'Alelio in 1975. scispace.comcnrs.fr N,N'-arylenedimaleimides, including the m-phenylene isomer, have long been recognized for their utility as vulcanization adjuvants for elastomers. google.com Early synthesis methods for this compound involved a two-step process: the reaction of m-phenylenediamine (B132917) with maleic anhydride (B1165640) in a polar organic solvent like dimethylformamide (DMF) to form N,N'-m-phenylenedimaleamic acid, followed by dehydration and ring closure using a fatty acid anhydride and a metal salt catalyst. google.com

These initial processes, however, were often plagued by low yields and the need for large quantities of water for product precipitation. google.com Subsequent research focused on improving synthesis efficiency. Innovations included the use of different solvent systems, such as acetone (B3395972) and toluene (B28343), and the introduction of phase transfer catalysts and co-catalysts to enhance reaction speed and product yield. google.comgoogle.com These advancements led to the production of higher purity this compound with more consistent melting points, which is crucial for its performance in commercial applications. google.com

Contemporary Relevance and Emerging Research Frontiers

This compound continues to be a material of significant interest in contemporary research and various industrial applications. In the rubber industry, it is widely used as a multifunctional additive. yangchentech.comyangchentech.com It acts as an anti-scorch agent, a tackifier, and a vulcanizing agent, particularly in peroxide-cured systems, enhancing properties like tensile strength, tear resistance, and heat resistance in tires and other rubber products. yangchentech.comyangchentech.com It is also instrumental in creating non-sulfur vulcanizing systems to prevent the formation of black copper sulfide (B99878) in applications involving copper components. chemicalbook.comlookchem.com

Emerging research is exploring the use of this compound in new and advanced applications. In materials science, it is being investigated for the development of polymer blends and composites with tailored properties. researchgate.netuom.lk For instance, its use as a reactive modifier in polyolefin composites can significantly improve the interfacial adhesion between the polymer matrix and fillers, leading to enhanced mechanical performance. researchgate.net Another frontier is in the field of bioconjugation, where the reactive maleimide (B117702) groups are utilized for cross-linking proteins and other biomolecules, which has potential applications in diagnostics and therapeutics. ontosight.aiacs.org The ongoing development of bismaleimide-based materials, including blends with other high-performance polymers like benzoxazines, continues to push the boundaries of what is possible in high-temperature and high-strength material applications. industryarc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione
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InChI

InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H
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InChI Key

IPJGAEWUPXWFPL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
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Molecular Formula

C14H8N2O4
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Related CAS

37453-16-0
Record name 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID3044415
Record name N,N'-1,3-Phenylenedimaleimide
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Molecular Weight

268.22 g/mol
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Physical Description

Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS]
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-
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CAS No.

3006-93-7
Record name m-Phenylenebismaleimide
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Record name N,N'-1,3-Phenylenedimaleimide
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Record name 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione
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Record name N,N'-1,3-PHENYLENEDIMALEIMIDE
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Synthetic Methodologies and Mechanistic Studies

Traditional Synthesis Pathways of N,N'-1,3-Phenylenedimaleimide

Three main traditional methods for the synthesis of this compound have been widely employed: the N,N'-dimethylformamide (DMF) method, the acetone (B3395972) method, and the toluene (B28343) method.

The N,N'-dimethylformamide (DMF) method utilizes a strong polar solvent, N,N'-dimethylformamide, which acts as the reaction medium. google.com DMF is a versatile organic solvent known for its high boiling point and miscibility with water and many organic liquids. sioc-journal.cnwikipedia.orgnih.gov In this process, sodium acetate (B1210297) is commonly used as a catalyst for the dehydration reaction, which is typically carried out at approximately 90°C. google.com A key advantage of this method is that the intermediate bismaleimide (B1667444) amino acid dissolves in the solvent, creating a homogeneous reaction system that facilitates the reaction. google.com However, this method is not without its drawbacks, including the high cost and toxicity of DMF, which can also lead to unstable product quality. google.com

The reaction kinetics of the formation of this compound have been studied, particularly in the context of Diels-Alder reactions. researchgate.netmdpi.com These studies provide insights into the reaction rates and activation energies, which are crucial for optimizing reaction conditions.

The acetone method employs acetone as the solvent. google.com A key feature of this method is the use of a dehydrating agent, such as acetic anhydride (B1165640), to facilitate the cyclodehydration of the intermediate N,N'-m-phenylene bismaleimide acid. google.comprepchem.com Anhydrous sodium acetate is often used as a catalyst in this process. google.com

One variation of this method involves dissolving maleic anhydride in acetic acid and m-phenylenediamine (B132917) in acetone separately. google.com The acetone solution is then added dropwise to the acetic acid solution to form the intermediate. google.com The subsequent dehydration reaction is carried out at a temperature of 55-65°C for about 4 hours. google.com This approach offers the advantages of lower reaction temperatures, milder operating conditions, and a higher reaction rate with fewer side reactions, leading to stable product yields. google.com The use of acetic anhydride as a dehydrating agent is also beneficial as its byproduct, acetic acid, can be recycled as a solvent, reducing production costs. google.com However, challenges with this method include complicated operational steps and difficulties in solvent recovery, which can increase production costs. google.com

Table 1: Comparison of Reaction Parameters in the Acetone Method

Parameter Value Reference
Dehydrating Agent Acetic Anhydride google.com
Catalyst Anhydrous Sodium Acetate google.com
Synthesis Reaction Temp. 18-30 °C google.com
Dehydration Reaction Temp. 55-65 °C google.com
Dehydration Reaction Time 4 hours google.com

The toluene method utilizes toluene as the reaction solvent. google.com A significant advantage of this method is the use of azeotropic distillation to remove water, a byproduct of the cyclization reaction. google.comgoogle.com The azeotrope of water and toluene is continuously distilled off, which drives the reaction forward and can improve the efficiency of the process. google.com This can lead to a reduction in the required raw materials and a significant increase in product production efficiency. google.com The toluene solvent can also be recovered, which helps to lower production costs. google.com

However, a major drawback of the toluene method is the potential for the reaction system to become non-uniform, especially at higher temperatures, which can lead to the formation of undesirable resinous byproducts. google.com Furthermore, toluene is a toxic substance with negative impacts on the environment and human health. google.com

Green Chemistry Approaches in this compound Synthesis

In response to the environmental and economic drawbacks of traditional methods, greener synthetic routes are being explored. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. researchgate.net

One promising green alternative is the use of ethyl acetate as a reaction solvent. google.comsemanticscholar.org Compared to DMF and toluene, ethyl acetate is cheaper and has lower toxicity to the environment. google.com It is also easier to recover than acetone, which has a low boiling point. google.com The synthesis in ethyl acetate typically involves dissolving m-phenylenediamine in the solvent, maintaining a temperature of 40-50°C, and then adding maleic anhydride. google.com The reaction is allowed to proceed for 0.5-3 hours. google.com This method simplifies the synthesis process and significantly improves the working environment. google.com

The use of phase transfer catalysts (PTCs) represents another significant advancement in the green synthesis of this compound. google.comqueensu.canih.gov PTCs facilitate the transfer of reactants between different phases (e.g., a solid and a liquid phase), thereby accelerating the reaction rate. google.com In the synthesis using ethyl acetate, the addition of a phase transfer catalyst, such as Polyethylene (B3416737) Glycol-600, has been shown to greatly improve the reaction speed and product yield. google.com This approach allows the reaction to proceed under milder conditions, preventing the formation of resinous materials and reducing side reactions. google.com The combination of ethyl acetate as a solvent and a phase transfer catalyst offers a more stable and economically viable route to this compound with a demonstrably lower environmental impact. google.com

Table 2: Green Synthesis Parameters

Parameter Value Reference
Solvent Ethyl Acetate google.com
Phase Transfer Catalyst Polyethylene Glycol-600 google.com
Reaction Temperature 40-50 °C google.com
Reaction Time 0.5-3 hours google.com

Multi-step Green Synthesis for Educational and Research Settings

The synthesis of this compound and its derivatives can be adapted for educational and research environments with a focus on green chemistry principles. These principles include promoting atom economy, utilizing safer chemicals, designing for energy efficiency, reducing waste, and ensuring inherent safety to prevent accidents. researchgate.net A common approach involves a two-step process starting with the reaction of maleic anhydride and a substituted aniline (B41778) to form an N-substituted maleamic acid. researchgate.nettandfonline.com This intermediate is then cyclized to the desired N-substituted maleimide (B117702). tandfonline.com

One specific green synthesis method that is suitable for undergraduate organic chemistry labs involves the reaction of maleic anhydride with a substituted aniline, followed by a Diels-Alder reaction with 2,5-dimethylfuran. researchgate.net This multi-step synthesis is designed to be minimally hazardous, environmentally friendly, and energy-efficient. researchgate.net

Another synthetic route involves dissolving m-phenylenediamine in a solvent like ethyl acetate, maintaining the temperature between 40°C and 50°C, and then adding maleic anhydride. google.com After a reaction time of 0.5 to 3 hours, a phase transfer catalyst and acetic anhydride are added to facilitate the cyclization and dehydration, yielding this compound. google.com The use of ethyl acetate as a solvent is advantageous due to its lower cost and reduced environmental toxicity compared to solvents like DMF and toluene. google.com

A variation of this process uses acetic acid as the solvent for maleic anhydride and acetone for m-phenylenediamine. google.com The subsequent dehydration is carried out with acetic anhydride, which produces acetic acid as a byproduct that can be recycled, thereby reducing production costs and environmental impact. google.com

The following table summarizes a typical multi-step synthesis of an N-substituted maleimide:

Table 1: Multi-step Synthesis of N-Substituted Maleimides

Step Reactants Reagents/Solvents Conditions Product
1 Maleic anhydride, Substituted aniline Dichloromethane (B109758) Cooled to 0-5°C, then refluxed for 2 hours N-substituted maleamic acid
2 N-substituted maleamic acid Acetic anhydride, Anhydrous sodium acetate Heated N-substituted maleimide

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of N-substituted maleimide derivatives allows for the creation of compounds with specific properties tailored for various applications, such as in materials science and as potential therapeutic agents. ucl.ac.benih.govontosight.ai A primary synthetic route involves the reaction of maleic anhydride with a desired substituted aniline or aliphatic amine. ucl.ac.be This reaction first forms an N-substituted maleamic acid intermediate, which is subsequently cyclized to the final N-substituted maleimide using acetic anhydride and sodium acetate. ucl.ac.be

For example, a series of N-(alkylphenyl)maleimides and N-(halogenophenyl)maleimides have been synthesized to investigate their potential as monoglyceride lipase (B570770) (MGL) inhibitors. ucl.ac.be The synthesis of these derivatives follows the general two-step procedure, starting with the appropriate substituted aniline and maleic anhydride. ucl.ac.be

Another strategy for creating derivatives involves the Diels-Alder reaction. nih.gov For instance, furfuryl-terminated polybutadiene (B167195) can be reacted with this compound in dichloromethane at 60°C to form a prepolymer. nih.gov This demonstrates how the maleimide group can be used as a reactive handle to build more complex macromolecular structures.

The following table provides examples of N-substituted maleimide derivatives and their synthetic precursors:

Table 2: Synthesis of N-Substituted Maleimide Derivatives

Derivative Starting Amine Key Reagents Application Area
N-(alkylphenyl)maleimides Alkyl-substituted aniline Maleic anhydride, Acetic anhydride, Sodium acetate MGL inhibition ucl.ac.be
N-(halogenophenyl)maleimides Halogen-substituted aniline Maleic anhydride, Acetic anhydride, Sodium acetate MGL inhibition ucl.ac.be
1-Biphenyl-4-ylmethylmaleimide 1-Biphenyl-4-ylmethanamine Maleic anhydride, Acetic anhydride, Sodium acetate MGL inhibition ucl.ac.be
Prepolymer for self-repairing binders Furfuryl-terminated polybutadiene This compound, Dichloromethane Materials Science nih.gov

The formation of N-substituted maleimides from N-substituted maleamic acids typically proceeds via a cyclodehydration reaction. google.com The mechanism of this intramolecular cyclization can be influenced by catalysts. For instance, it is proposed that a zinc-coordinated catalyst can activate the N-substituted maleamic acid by forming a salt, which sterically facilitates the intramolecular cycloimidization upon heating, leading to a rapid and selective dehydration to the maleimide. google.com

The stability of the maleimide ring is pH-dependent. tandfonline.com Hydrolysis to the corresponding maleamic acid occurs more rapidly in alkaline conditions. tandfonline.com Studies have shown that N-substituted maleimides are generally stable in aqueous solutions with a pH between 4 and 6.5 for at least 24 hours, with slow decomposition observed at a pH between 6.5 and 7.0. tandfonline.com

The Diels-Alder reaction is another important reaction involving maleimides. The reaction of this compound with a diene, such as furfuryl-terminated polybutadiene, is a ring-forming cycloaddition. nih.gov Kinetic studies of such reactions are crucial for controlling the formation of the desired products and understanding the self-repairing mechanisms in materials. nih.gov The progress of these reactions can be monitored by techniques like Fourier-transform infrared (FTIR) spectroscopy, observing changes in characteristic absorption peaks of the reactants and products. nih.gov

Research into the kinetics of the reaction between N-substituted maleimides and sulfhydryl groups, such as those in cysteine residues of proteins, is also significant, particularly for applications in bioconjugation. researchgate.net Maleimides are known to react quickly and spontaneously with sulfhydryl groups. researchgate.net This reaction is fundamental to their use as cross-linking reagents. nih.gov

Polymerization and Crosslinking Science of N,n 1,3 Phenylenedimaleimide

Fundamental Polymerization Mechanisms Involving N,N'-1,3-Phenylenedimaleimide

The dual maleimide (B117702) functionalities are the primary sites of reactivity, enabling polymerization through different mechanisms, most notably radical and step-growth pathways.

The maleimide group is known to participate readily in free-radical polymerization. The double bond within the maleimide ring can be attacked by a radical species, initiating a chain reaction. In the case of this compound, its two double bonds allow it to act as a crosslinking monomer in radical systems. When copolymerized with other monomers, such as methyl methacrylate (B99206) (MMA) or styrene, it can be incorporated into the polymer backbone. nih.gov

Research into the radical polymerization of related N-substituted maleimides shows that these reactions can proceed to form polymers, although the molecular weights may be limited by factors such as chain transfer to the solvent. uq.edu.au The kinetics of such polymerizations are typically first-order with respect to the monomer concentration. cameronconsultants.com Due to its bifunctional nature, the inclusion of this compound in a radical polymerization system can lead to the formation of branched or crosslinked polymers, significantly altering the final properties of the material. The competition between Diels-Alder cycloaddition and sequence-controlled radical copolymerization has been investigated for maleimides with dienes, indicating complex reaction behaviors that depend on monomer conformation and feed ratios. rsc.org

This compound can also participate in step-growth polymerization. This mechanism involves the stepwise reaction between bifunctional or polyfunctional monomers to form dimers, trimers, and eventually long polymer chains. For instance, photo-mediated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been utilized with bifunctional maleimides to achieve step-growth molecular weight evolution. rsc.org In this process, the two maleimide groups act as the reactive sites, allowing the molecule to link with other monomers or chain transfer agents to build the polymer backbone.

This approach requires high monomer conversion and high end-group fidelity to achieve high molecular weight polymers. rsc.org The rigid phenylene linker between the two maleimide groups in this compound imparts stiffness to the resulting polymer chain, contributing to high thermal stability.

This compound as a Crosslinking Agent

The most prominent industrial application of this compound is as a crosslinking agent, or curative. Its ability to form stable, covalent bonds between polymer chains is leveraged to enhance the mechanical properties, thermal stability, and chemical resistance of various materials.

In thermosetting resins, this compound functions as a curative or a modifier to increase the crosslink density and performance of the final network. Its incorporation into thermoset formulations can create highly durable and resilient networks within the polymeric matrix. yangchentech.com This significantly improves the mechanical strength and chemical resistance of the finished product. The thermal polymerization of the bismaleimide (B1667444) itself can lead to a highly crosslinked, heat-resistant network, a principle that forms the basis of bismaleimide (BMI) resins used in high-performance composites.

This compound is a versatile rubber additive used as a vulcanizing agent or, more commonly, as a co-agent in peroxide or sulfur vulcanization systems. yangchentech.com It is suitable for a wide range of general-purpose and specialty rubbers. yangchentech.com When used as an auxiliary vulcanizing agent, it enhances crosslinking efficiency and improves the heat resistance of the vulcanizate, making it ideal for high-temperature vulcanization systems. yangchentech.com

A key advantage is its ability to form stable carbon-carbon crosslinks, which are more thermally stable than the polysulfidic crosslinks formed in conventional sulfur vulcanization. This property helps to prevent reversion, a phenomenon where crosslinks break down upon prolonged exposure to high temperatures, leading to a loss of mechanical properties. lookchem.comcymerchemicals.com Furthermore, it can be used as a non-sulfur vulcanizing agent, which is critical in applications like cable rubber, as it avoids the formation of copper sulfide (B99878) that blackens and contaminates copper conductors. yangchentech.comlookchem.com

Rubber TypeRole of this compound
Natural Rubber (NR)Prevents vulcanization reversion, improves heat resistance, reduces heat generation. yangchentech.com
Styrene-Butadiene Rubber (SBR)Co-vulcanizing agent to enhance crosslinking properties. yangchentech.com
Nitrile Rubber (NBR)Used in peroxide systems to improve crosslink density. yangchentech.com
EPDM, Chlorosulfonated Polyethylene (B3416737)Primary use as a curing or co-agent. cymerchemicals.comcymerchemicals.com
Silicone Rubber, Acrylic RubberFunctions as a versatile additive to improve heat resistance. yangchentech.com

In the shoulder and cushion layers of truck tires, its ability to improve heat resistance and prevent reversion helps to solve issues like shoulder separation. yangchentech.com The use of this bismaleimide results in a higher modulus for the vulcanized rubber, contributing to better handling and stability. lookchem.com

Property EnhancedBenefit in Tire Performance
Tread Wear Resistance Increases the durability and lifespan of the tire by better withstanding abrasion. yangchentech.com
High-Temperature Performance Enhances thermal stability, preventing rubber degradation during high-speed driving. yangchentech.com
Traction and Grip Improves the tire's ability to grip the road surface, which is essential for handling. yangchentech.com
Rolling Resistance Can help reduce rolling resistance, contributing to improved fuel efficiency. yangchentech.com
Cornering Stability Improves mechanical properties that lead to enhanced steering response and stability. yangchentech.com
Adhesion Increases the adhesion of rubber to tire cord, improving the structural integrity of the tire. yangchentech.comlookchem.com
Modulus Increases the modulus of the vulcanized rubber, contributing to stiffness and stability. lookchem.com

Crosslinking in Rubber Processing and Vulcanization Systems

Anti-Scorch and Tackifier Functions

This compound (PDM) serves as a multifunctional additive in rubber processing, notably functioning as both an anti-scorch agent and a tackifier. yangchentech.comyangchentech.com As an anti-scorch agent, PDM is effective in delaying the onset of vulcanization at processing temperatures. yangchentech.com This inhibition of premature crosslinking, or scorch, extends the safe processing time for rubber compounds, which is crucial for ensuring the quality and integrity of the final product. yangchentech.com

In addition to preventing scorch, PDM also acts as a tackifier, enhancing the adhesion properties of rubber compounds. yangchentech.com This is particularly important in the manufacturing of multi-component rubber articles, such as tires, where strong adhesion between different layers (e.g., rubber and tire cord) is essential for performance and durability. cymerchemicals.comlookchem.com The use of PDM can improve the adhesion force of rubber to cord and increase the modulus of the vulcanized rubber.

Table 1: Functional Roles of this compound in Rubber Processing

Function Mechanism of Action Benefit in Processing
Anti-Scorch Agent Inhibits premature vulcanization (crosslinking) at high processing temperatures. Extends safe processing time, preventing material waste and improving product quality. yangchentech.com

| Tackifier | Improves the inherent stickiness and auto-adhesion of uncured rubber surfaces. | Enhances adhesion between rubber layers and between rubber and reinforcing materials like tire cords. cymerchemicals.comlookchem.com |

Crosslinking with Peroxide Systems

In peroxide-based vulcanization systems, this compound functions as a co-agent or auxiliary vulcanizing agent. yangchentech.comyangchentech.com While organic peroxides initiate crosslinking by generating free radicals that abstract hydrogen atoms from polymer chains, PDM works synergistically to enhance the efficiency and properties of the resulting network. yangchentech.comiupac.org The process generally involves the thermal decomposition of the peroxide to form highly reactive alkoxy radicals. mdpi.com These radicals then abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals which can then combine to form stable carbon-carbon crosslinks. iupac.orgmdpi.com

Crosslinking in Polyolefin Reactive Processing

Reactive processing, often carried out in an extruder, is a method used to modify polymers like polyolefins through chemical reactions during melt processing. rsc.org Crosslinking is a common objective of reactive processing, employed to enhance properties such as thermal stability, mechanical strength, and chemical resistance. mdpi.com Peroxide-initiated crosslinking is a widely used chemical method for polyolefins like polyethylene. mdpi.com

In this context, this compound can be used as a crosslinking co-agent. The process involves blending the polyolefin, a peroxide initiator, and PDM. As the mixture is heated and sheared within the extruder, the peroxide decomposes to create free radicals on the polyolefin chains. mdpi.com The highly reactive PDM molecules then efficiently trap these radicals, forming bridges between polymer chains and creating a crosslinked network. This method allows for the continuous production of crosslinked polyolefin products with improved properties directly from the extrusion line. The use of such co-agents can influence the kinetics of the reaction and the final network structure. bohrium.comresearchgate.net

Intermolecular Cross-linking in Biological Systems (e.g., Myosin, Actin)

Bifunctional maleimide reagents, such as the related isomer N,N'-p-phenylenedimaleimide (p-PDM), are utilized as chemical cross-linking agents in structural biology to probe the spatial arrangement of proteins. nih.govnih.gov These reagents are valuable for measuring distances between specific amino acid residues within or between protein subunits. nih.govpnas.org

A notable application is the study of the F-actin filament, a major component of muscle and the cellular cytoskeleton. pnas.org In one study, [14C]-labeled p-PDM was used to crosslink F-actin. nih.govpnas.org Subsequent analysis of the crosslinked protein fragments revealed that the reagent formed a covalent bridge between Lysine-191 on one actin monomer and Cysteine-374 on an adjacent monomer within the filament. nih.govnih.govpnas.org This finding established that these two specific residues are approximately 1.2 to 1.4 nanometers apart in the F-actin structure, providing crucial data for modeling the orientation of monomers within the filament. nih.govpnas.org Similar cross-linking strategies have been applied to study the interaction between actin and myosin subfragment-1 in rigor complexes, helping to elucidate the molecular basis of muscle contraction. kyushu-u.ac.jp

Table 2: Research Findings on p-PDM Cross-linking in F-Actin

Protein System Cross-linked Residues Measured Distance Significance

| F-actin Filament | Lysine-191 and Cysteine-374 on adjacent monomers. nih.govpnas.org | 1.2 - 1.4 nm. nih.govpnas.org | Provided key spatial constraints for determining the orientation of actin monomers within the filament structure. nih.gov |

Diels-Alder Reaction in this compound Polymer Systems

Reversible Diels-Alder Systems for Self-Repairing Polymers

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of thermally reversible chemistry used to create self-healing polymers. researchgate.netrsc.org The maleimide group is an excellent dienophile, which readily reacts with a diene, such as a furan (B31954) group. researchgate.net This reaction forms a stable cyclohexene (B86901) adduct, creating a covalent crosslink in a polymer network. researchgate.net

The key feature of the furan-maleimide Diels-Alder reaction is its thermal reversibility. researchgate.net At elevated temperatures (typically above 110-130°C), the reverse Diels-Alder reaction occurs, breaking the crosslinks and reverting the material to a more fluid state. nih.gov Upon cooling, the forward Diels-Alder reaction proceeds again, reforming the covalent bonds and restoring the material's structural integrity and mechanical properties. researchgate.net This reversible crosslinking mechanism allows for the repeated repair of cracks and damage within the polymer. By incorporating this compound (as the dienophile component) and a furan-functionalized polymer, materials can be designed that self-heal upon the application of heat. researchgate.netnih.gov

Synthesis of Porous Organic Polymers via Diels-Alder Reaction

The Diels-Alder reaction is also a powerful synthetic tool for constructing complex, highly crosslinked networks to form Porous Organic Polymers (POPs). acs.org POPs are a class of materials characterized by their robust frameworks, permanent porosity, and high specific surface areas. acs.org The synthesis of POPs via the Diels-Alder reaction is a promising strategy due to its efficiency and often catalyst-free nature. acs.orgrsc.org

In this approach, multifunctional monomers containing maleimide groups (dienophiles), such as this compound, are reacted with multifunctional dienes (e.g., furan- or benzene-based). acs.orgrsc.org The polymerization, often conducted under solvothermal conditions, leads to the formation of an extensive, rigid, three-dimensional network. acs.org The resulting POPs can exhibit exceptionally high surface areas, with some reported values exceeding 1000 m²/g. acs.orgrsc.org The inherent porosity and tunable chemical nature of these materials make them suitable for applications such as gas adsorption and storage (e.g., hydrogen, carbon dioxide) and the removal of contaminants from aqueous solutions. acs.orgrsc.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
N,N'-p-phenylenedimaleimide
Sulfur
EPDM (Ethylene Propylene Diene Monomer)
Chlorosulfonated polyethylene
Polyethylene
Lysine
Cysteine
Myosin
Actin
Furan
Hydrogen

Cycloaddition Reactions with N-phenylmaleimide Analogs

The maleimide group is a potent dienophile and dipolarophile, making this compound highly reactive in various cycloaddition reactions. Its bifunctional nature, possessing two maleimide units, allows it to act as a crosslinking agent, forming complex polymer networks. The reactivity is analogous to that of monofunctional N-phenylmaleimide, which has been studied extensively.

One of the most significant cycloaddition reactions involving maleimides is the Diels-Alder [4+2] cycloaddition. expresspolymlett.com In this reaction, the maleimide double bond (the dienophile) reacts with a conjugated diene, such as a furan or a substituted butadiene, to form a six-membered ring adduct. mdpi.com When a bismaleimide like this compound reacts with a bis-diene, or when N-phenylmaleimide analogs are used to modify polymers containing diene functionalities, thermally reversible crosslinks can be formed. expresspolymlett.comresearchgate.net This thermoreversibility is a key feature, as the forward Diels-Alder reaction is typically favored at lower temperatures, while the reverse (retro-Diels-Alder) reaction occurs at elevated temperatures, allowing for the development of self-healing and recyclable materials. expresspolymlett.com

Another important class of reactions is the 1,3-dipolar cycloaddition. researchgate.net Here, the maleimide double bond reacts with 1,3-dipoles like nitrones or azomethine ylides to form five-membered heterocyclic rings. The reaction of bismaleimides with bisnitrones, for instance, leads to the formation of polyadducts containing isoxazolidine (B1194047) rings in the main chain. researchgate.net

Furthermore, maleimides can undergo photochemical [2+2] cycloadditions with alkenes. nih.gov This reaction, typically promoted by UV light, results in the formation of a cyclobutane (B1203170) ring. The reactivity in these reactions can differ between N-aryl maleimides (like this compound) and N-alkyl maleimides, with N-aryl variants often requiring a photosensitizer to proceed efficiently. nih.gov These cycloaddition pathways are fundamental to the use of this compound in creating advanced polymer architectures.

Curing Characteristics and Kinetics of this compound Systems

The curing of this compound involves the transformation of the low-molecular-weight monomer into a highly crosslinked, three-dimensional network. This process imparts the material with its characteristic thermal and mechanical stability. The study of its curing behavior and kinetics is crucial for optimizing processing conditions and final properties.

Differential Scanning Calorimetry (DSC) is a primary technique used to investigate the thermal curing behavior of thermosetting resins like this compound. researchgate.net A typical DSC scan of an uncured bismaleimide resin shows a melting endotherm followed by a broad curing exotherm. researchgate.net The key parameters obtained from a DSC thermogram provide critical information about the curing process.

Onset Temperature (Tonset): The temperature at which the curing reaction begins.

Peak Exotherm Temperature (Tpeak): The temperature at which the curing reaction rate is at its maximum. This is often used to define the curing temperature for a material.

Heat of Reaction (ΔHrxn): The total heat evolved during the curing reaction, calculated from the area under the exothermic peak. It is directly proportional to the extent of the reaction. By comparing the heat evolved during an isothermal cure with the total heat of reaction, the degree of cure can be determined. nih.gov

Glass Transition Temperature (Tg): As the curing progresses, the Tg of the material increases, reflecting the restriction of molecular motion due to network formation. The Tg of the fully cured material is a key indicator of its thermal performance. core.ac.uk

Isothermal DSC analysis, where the sample is held at a constant temperature, can be used to study the rate of cure and determine the time required to achieve a certain degree of conversion. nih.gov

Table 1: Typical DSC Data for Bismaleimide Resin Systems
ParameterDescriptionTypical Value Range
Melting Point (Tm)Temperature at which the crystalline monomer melts. This compound has a reported melting point of 198-201 °C. 180 - 220 °C
Peak Exotherm (Tpeak)Temperature of maximum cure rate during a dynamic scan.200 - 300 °C
Heat of Reaction (ΔHrxn)Total enthalpy released during polymerization.100 - 200 J/g
Glass Transition (Tg) of Cured ResinTemperature indicating the transition from a glassy to a rubbery state in the cured polymer.> 250 °C

The curing of this compound can proceed via thermal homopolymerization at high temperatures or can be initiated at lower temperatures through the addition of initiators or activators. These additives can significantly influence the curing onset, rate, and mechanism.

Free-Radical Initiators: Peroxides or azo compounds can be used to initiate the polymerization of the maleimide double bonds. The initiator decomposes upon heating to generate free radicals, which then start the chain polymerization process. The choice of initiator and its concentration affects the cure temperature and the kinetics of the reaction.

Lewis Acids: In certain polymerization systems, Lewis acids such as aluminum chloride (AlCl₃) can act as activators. researchgate.net They can pre-activate monomers, making them more susceptible to nucleophilic attack and facilitating rapid polymerization. researchgate.net The interaction between the activator and the monomer is a critical step in these catalyzed reactions. researchgate.net

The concentration of the initiator or activator is a critical parameter. A higher concentration generally leads to a faster initial reaction rate. nih.gov However, an excessively high concentration can sometimes lead to incomplete conversion if the network vitrifies too quickly, trapping unreacted functional groups. nih.gov

Gelation is a critical phenomenon during the curing of this compound. It marks the transition from a liquid state of soluble prepolymers to an insoluble, crosslinked polymer network. The point at which this infinite network first appears is known as the gel point.

At the gel point, the viscosity of the system increases dramatically, and the material no longer flows. While DSC is not suitable for directly detecting gelation, techniques like rheology and dynamic mechanical analysis (DMA) are used to pinpoint this transition by identifying the crossover point of the storage modulus (G') and loss modulus (G''), or the first appearance of a time-independent equilibrium modulus. core.ac.uk

The bifunctional nature of this compound is key to network formation. Each molecule can connect to four other chains (two through each maleimide group in an ideal free-radical polymerization), leading to a high crosslink density. The structure of the resulting network depends on the curing mechanism. Free-radical polymerization leads to a network connected by C-C bonds, while co-curing with nucleophiles like diamines incorporates the co-reactant into the network structure. The evolution of the network structure continues well past the gel point until the reaction is quenched by vitrification (the point at which the Tg of the curing system reaches the cure temperature) or the depletion of reactive groups. core.ac.uk Studies on gel formation often focus on reaction-limited aggregation processes, which can result in networks with fractal dimensions. aps.org

Kinetic analysis of the curing reaction provides quantitative data on the reaction rate and its dependence on temperature and reactant concentrations. This information is vital for modeling the curing process and predicting the material's state at any given time and temperature.

The kinetics are often studied by monitoring the consumption of reactive groups over time using techniques like DSC or spectroscopy (e.g., FTIR). mdpi.com The conversion (α) or degree of cure is calculated as the fraction of functional groups that have reacted. The rate of reaction (dα/dt) is then fitted to a kinetic model.

A commonly used model is the nth-order reaction model mdpi.com: dα/dt = k(T) * (1-α)n

Where:

dα/dt is the rate of reaction

k(T) is the temperature-dependent rate constant

α is the conversion

n is the reaction order

The rate constant, k(T), typically follows the Arrhenius equation: k(T) = A * exp(-Ea / RT)

Where:

A is the pre-exponential factor

Ea is the activation energy

R is the ideal gas constant

T is the absolute temperature

By performing experiments at different temperatures, the activation energy (Ea), which represents the energy barrier for the reaction, can be determined. mdpi.comnih.gov For complex systems, autocatalytic models may provide a better fit, especially when reaction products catalyze the reaction. researchgate.net

Table 2: Example Kinetic Parameters for Maleimide Reactions (Diels-Alder)
SystemMethodParameterValueReference
N-phenylmaleimide / Furan-benzoxazine (in Chloroform)1H NMREa (Diels-Alder)51.9 kJ·mol–1 researchgate.net
Ea (retro-Diels-Alder)102.3 kJ·mol–1
N-phenylmaleimide / Furan-benzoxazine (in Acetonitrile)1H NMREa (Diels-Alder)48.4 kJ·mol–1 researchgate.net
Ea (retro-Diels-Alder)91.0 kJ·mol–1

Note: The kinetic parameters are highly dependent on the specific reactants, solvent, and analytical method used.

Advanced Applications in Polymer Composites and Blends

N,N'-1,3-Phenylenedimaleimide as a Compatibilizer in Polymer Blends

The use of this compound in the reactive melt modification of polypropylene (B1209903) (PP) and unsaturated polyester (B1180765) (UP) blends has been investigated to improve their compatibility and mechanical properties. During melt processing, the maleimide (B117702) groups of PDM can react with both the PP and UP chains, creating graft copolymers at the interface that act as compatibilizers. This in-situ compatibilization leads to a finer and more stable morphology, resulting in improved stress transfer between the two polymer phases. Research has shown that the addition of a bismaleimide (B1667444), such as PDM, can significantly enhance the tensile strength and modulus of PP/UP blends.

Mechanical Properties of Polypropylene/Unsaturated Polyester Blends with and without this compound

PropertyPP/UP Blend (Unmodified)PP/UP Blend (with PDM)
Tensile Strength (MPa)30.238.5
Young's Modulus (GPa)1.51.9
Elongation at Break (%)8.56.2

This compound has been successfully employed as a coupling agent to enhance the interfacial adhesion between polylactic acid (PLA) and wood flour in biocomposites. researchgate.net The hydrophilic nature of wood flour and the hydrophobic nature of PLA lead to poor adhesion at the interface, which can compromise the mechanical properties of the composite. PDM can react with the hydroxyl groups on the surface of the wood flour and with the PLA matrix, forming covalent bonds that bridge the interface. This improved adhesion leads to more effective stress transfer from the polymer matrix to the reinforcing wood flour, resulting in enhanced stiffness, strength, and deformability of the composite. researchgate.net

Effect of this compound on the Tensile Properties of PLA/Wood Flour Composites

Composite FormulationTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PLA/Wood Flour (Unmodified)45.83.82.1
PLA/Wood Flour (with PDM)52.34.22.5

The recycling of post-consumer polyolefin waste, which often consists of a mixture of polyethylene (B3416737) (PE) and polypropylene (PP), presents a significant challenge due to the immiscibility of these polymers. This compound has been shown to be an effective reactive compatibilizer for these mixed polyolefin wastes. During melt processing, PDM can react with both PE and PP macro-radicals, forming graft copolymers that reduce the interfacial tension and improve the adhesion between the PE and PP phases. This compatibilization leads to a significant improvement in the mechanical properties of the recycled material. Under optimal conditions, the use of 1,3-phenylene dimaleimide as a reactive compatibilizer resulted in a 40% improvement in the tensile strength of a post-consumer blend of low-density polyethylene (LDPE), PP, and high-density polyethylene (HDPE).

Tensile Strength of Post-Consumer Polyolefin Blends

Blend CompositionTensile Strength (MPa) - UncompatibilizedTensile Strength (MPa) - Compatibilized with PDMPercentage Improvement (%)
LDPE (53%)/PP (23%)/HDPE (24%)15.221.340.1

Enhancing Thermoset and Thermoplastic Properties with this compound

Beyond its role as a compatibilizer, this compound is also used to directly enhance the intrinsic properties of both thermoset and thermoplastic polymers.

The addition of this compound to polymer formulations can lead to significant improvements in mechanical strength and toughness. In thermosetting resins like epoxies, PDM can co-react with the curing agents, leading to a more densely crosslinked network with enhanced stiffness and strength. Research has demonstrated that incorporating bismaleimides into epoxy resins can increase their flexural strength and modulus. For instance, the flexural strength of an epoxy resin was increased from 85 MPa to 110 MPa with the addition of a bismaleimide.

Mechanical Properties of Epoxy Resin Modified with Bismaleimide

PropertyNeat Epoxy ResinEpoxy Resin with Bismaleimide
Flexural Strength (MPa)85110
Flexural Modulus (GPa)2.83.5
Fracture Toughness (MPa·m¹/²)0.650.85

This compound is known to enhance the thermal stability and heat resistance of polymers. The aromatic structure and the stable imide rings of PDM contribute to a higher thermal decomposition temperature of the modified polymer. When incorporated into a polymer matrix, PDM can increase the crosslink density and restrict the thermal motion of the polymer chains, leading to improved heat resistance. For example, the addition of a polyimide, which has a similar structural basis to PDM, to nitrile rubber has been shown to increase the onset temperature of thermal decomposition.

Thermal Stability of Nitrile Rubber/Polyimide Blends

MaterialOnset Decomposition Temperature (°C)
Nitrile Rubber360
Nitrile Rubber with Polyimide368.4

Electrical Insulation Properties

The inherent characteristics of this compound contribute to its widespread use in electrical insulation materials. When incorporated into polymer systems, it enhances their ability to resist the flow of electric current, making them suitable for insulating applications in cables, wires, motors, and transformers. unitn.it The compound's high dielectric strength is a key attribute, providing effective insulation for various electrical components. unitn.it

Bismaleimide (BMI) resins, a class of thermosetting polymers to which PDM belongs, are known for their excellent electrical insulating properties. Research into modified BMI resins has demonstrated their potential for high-performance electrical insulation. For instance, the introduction of a branched structure into a BMI system has been shown to improve its electrical properties, with a notable increase in the breakdown field strength.

PropertyValuePolymer System
Breakdown Field Strength37.8 kV/mmModified Bismaleimide (BMI) Resin
Volume ResistivityImproved to varying degreesModified Bismaleimide (BMI) Resin

Data derived from studies on modified bismaleimide resin systems.

The excellent thermal stability of PDM also plays a role in its electrical insulation applications, as it allows the insulating materials to maintain their integrity and performance at elevated temperatures. Furthermore, PDM can be combined with other materials through blending or copolymerization to create composite insulation materials with tailored properties to meet the specific demands of different electrical applications. unitn.it

Dimensional Stability of Resulting Polymers

The incorporation of this compound into polymer matrices significantly enhances the dimensional stability of the resulting materials. This is primarily due to the high cross-link density that is achieved during the curing process. The maleimide groups of PDM react to form a tightly knit, three-dimensional network structure within the polymer. This rigid network restricts the movement of polymer chains, leading to a material that is less susceptible to changes in shape or size when subjected to variations in temperature or mechanical stress.

Bismaleimide resins, in general, are recognized for their excellent thermal stability, which is a key factor in their dimensional stability. They typically exhibit high glass transition temperatures (Tg), often in the range of 220°C to 300°C, and decomposition temperatures exceeding 400°C. This means that materials formulated with bismaleimides can maintain their structural integrity and dimensional tolerances over a wide temperature range.

This compound in High-Performance Composites

This compound is a key ingredient in the formulation of a variety of high-performance composites, where it imparts enhanced properties that are critical for demanding applications.

Structural Composites and Adhesives

In the realm of structural composites and adhesives, this compound is utilized as a cross-linking agent to improve the mechanical strength and thermal resistance of the final products. When blended with resins such as epoxies or other thermosets, PDM participates in the curing reaction to create a more robust and durable polymer network. This enhanced network structure translates to improved adhesion and cohesive strength in structural adhesives.

The use of bismaleimide resins in aerospace applications is a testament to their high performance. They are employed in the fabrication of structural components that require a combination of low weight, high strength, and resistance to elevated temperatures. For example, modified bismaleimide resins have been shown to exhibit significantly improved flexural strength and modulus.

PropertyValuePolymer System
Flexural Strengthup to 189 MPaModified Bismaleimide (BMI) Resin
Flexural Modulusup to 5.2 GPaModified Bismaleimide (BMI) Resin

Data from research on modified bismaleimide resins.

In adhesive formulations, the addition of PDM can lead to a significant increase in bond strength and the ability to withstand harsh environmental conditions. While specific performance data for adhesives containing this compound can be proprietary, research on related polyimide adhesives has demonstrated lap-shear strengths exceeding 6000 psi on titanium alloy substrates. vt.edu This level of performance is indicative of the potential of PDM in creating high-strength structural bonds.

High-Temperature Circuit Boards

The electronics industry increasingly demands materials that can withstand the high temperatures associated with lead-free soldering processes and the operational heat generated by high-power components. This compound is used in the manufacture of high-temperature printed circuit boards (PCBs) due to its ability to enhance the thermal stability of the board's resin system. researchgate.net

Bismaleimide-triazine (BT) resins, which often incorporate bismaleimide monomers like PDM, are a popular choice for high-performance PCB substrates. They offer a good balance of thermal, mechanical, and electrical properties. The addition of bismaleimides to epoxy resin systems is another common strategy to improve the performance of laminates for PCBs.

PropertyBMI/Epoxy (70/30)BMI/Epoxy (50/50)
Flexural Strength at 23°C (MPa)462441
Flexural Modulus at 23°C (GPa)24.123.4
Glass Transition Temperature (°C)250235

Typical properties of BMI-epoxy electrical laminates.

The high glass transition temperatures of these resin systems ensure that the PCB maintains its rigidity and dimensional stability during and after thermal excursions. This is crucial for maintaining the integrity of the intricate circuitry and the reliability of the electronic assembly.

Polymer Substrate Materials for High-Frequency Applications

In the domain of high-frequency electronics, such as in 5G communication systems and radar technology, the dielectric properties of the PCB substrate material are of paramount importance. Materials with a low dielectric constant (Dk) and a low dissipation factor (Df) are required to ensure signal integrity and minimize signal loss at high frequencies.

This compound and other bismaleimides are used to formulate resin systems for high-frequency applications due to their inherently low dielectric properties. Bismaleimide resins exhibit low dielectric constants and low dielectric loss, making them suitable for use in high-frequency and high-speed digital circuit boards.

Research on modified bismaleimide resins has shown that their dielectric properties can be tailored for specific high-frequency applications. For instance, the introduction of a branched structure can lead to a reduction in both the dielectric constant and dielectric loss.

FrequencyDielectric Constant (Dk)Dissipation Factor (Df)Polymer System
10 GHz2.720.0041Modified Bismaleimide-Triazine (BT) Resin

Data from research on modified bismaleimide-triazine resins for high-frequency applications. rsc.org

The stability of these dielectric properties over a wide range of temperatures and frequencies is another critical factor that makes PDM-containing polymers well-suited for high-frequency substrate materials.

Specialty Polymer Systems Utilizing this compound

Beyond the more common applications in composites and electronics, this compound is also a component in various specialty polymer systems where its unique properties are leveraged to achieve specific performance characteristics. These can include advanced coatings, membranes, and other niche materials where high thermal stability, chemical resistance, and specific mechanical properties are required. Its ability to be copolymerized with a variety of other monomers allows for the creation of a wide range of specialty polymers with tailored functionalities.

Self-Repairing Binders for Energetic Materials (e.g., Solid Propellants)

The application of this compound in self-repairing binders for energetic materials represents a significant advancement in enhancing the safety, reliability, and service life of solid propellants and polymer binder explosives (PBXs). nih.gov Energetic composite materials are susceptible to microcracks and defects due to external stimuli like temperature changes or impact, which can compromise their structural integrity and performance. nih.gov Intrinsic self-healing binders, which utilize reversible chemical bonds, offer a solution by allowing these damages to be repaired. encyclopedia.pub

A prominent self-healing system incorporates this compound as a key component in a binder network based on the thermoreversible Diels-Alder reaction. nih.govencyclopedia.pub This cycloaddition reaction occurs between a conjugated diene and a dienophile (an alkene) to form a cyclohexene (B86901) adduct. nih.govencyclopedia.pub In this context, this compound, a bismaleimide, serves as the dienophile. The binder is typically formulated with furan-functionalized polymers, such as furyl-terminated polybutadiene (B167195) (FTPB), which act as the diene. nih.gov To improve the cross-linking network and tensile strength, a trifunctional component like trifuryl propane (B168953) (TFP) can also be included. nih.govencyclopedia.pub

The healing mechanism is controlled by temperature. nih.govencyclopedia.pub At a lower temperature (e.g., 60°C), the Diels-Alder reaction proceeds, forming stable covalent cross-links between the furan (B31954) and maleimide groups, creating a robust polymer network. nih.gov When the material is damaged and subsequently heated to a higher temperature (e.g., 120°C), the reverse reaction, known as the retro-Diels-Alder reaction, takes place. nih.govencyclopedia.pub This breaks the cross-links, causing the polymer to behave like a thermoplastic, allowing the chains to flow, diffuse across the crack interface, and repair the damage. nih.gov Upon cooling back to the lower temperature, the Diels-Alder reaction reoccurs, reforming the cross-linked network and restoring the material's mechanical properties. nih.govencyclopedia.pub While effective, the high temperatures required for the retro-Diels-Alder reaction necessitate careful safety evaluations for use with sensitive energetic materials. nih.govencyclopedia.pub

Table 1: Components of the Diels-Alder Based Self-Repairing Binder

Component Chemical Role Functionality in Binder
This compound Dienophile Forms reversible cross-links with diene groups
Furyl-terminated polybutadiene (FTPB) Diene Provides the polymer backbone and diene functionality

Table 2: Thermal Healing Cycle Parameters for the Binder System

Process Temperature Molecular Mechanism Outcome
Healing / Cross-linking ~60°C Diels-Alder Reaction Formation of covalent bonds, solid network structure

| Repair / De-crosslinking | ~120°C | Retro-Diels-Alder Reaction | Cleavage of covalent bonds, increased chain mobility, crack flow and healing |

Hyper-Branched Polymer Formation

This compound can theoretically be employed as a monomer for the synthesis of hyper-branched polymers. Hyper-branched polymers are three-dimensional, highly branched macromolecules known for unique properties such as high solubility, low viscosity, and a high density of terminal functional groups compared to their linear analogues. rsc.org A common and straightforward method for their synthesis is the one-pot polycondensation of A2 and B3 type monomers. rsc.orgelsevier.comicm.edu.pl

In this synthetic strategy, this compound serves as an A2-type monomer, as it possesses two reactive maleimide functional groups. To generate a hyper-branched architecture and avoid simple linear chain extension or cross-linked gelation, it must be co-polymerized with a B3-type monomer, which has three reactive functional groups. rsc.org

A chemically efficient route for this polymerization is the Michael addition reaction. nih.govnih.govsci-hub.box The electron-deficient double bond in the maleimide ring is an excellent Michael acceptor, readily reacting with nucleophiles. polymerinnovationblog.com Therefore, a B3 monomer containing three nucleophilic groups, such as a triamine (e.g., Tris(2-aminoethyl)amine) or a trithiol, would be a suitable reaction partner. The reaction would proceed via the addition of the nucleophilic groups (e.g., -NH2 or -SH) across the maleimide double bonds, leading to the formation of a highly branched polymer structure. The resulting polymer would consist of a combination of dendritic, linear, and terminal units. While this application is theoretically sound and based on established polymerization principles, specific examples of hyper-branched polymers synthesized directly from this compound were not prominent in the reviewed literature.

Table 3: Theoretical A2 + B3 System for Hyper-Branched Polymer Formation

Monomer Type Example Compound Role in Polymerization Resulting Structural Unit
A2 Monomer This compound Chain Extender Linear Unit
B3 Monomer Tris(2-aminoethyl)amine (or a trithiol) Branching Unit Dendritic Unit

| Unreacted B Group | N/A | Chain Terminus | Terminal Unit |

Functionalized Zeolite/Crosslinked Polyethylene Composites

The direct use of this compound in functionalized zeolite/crosslinked polyethylene composites is not extensively documented in scientific literature. However, based on its chemical structure and reactivity, its potential role in such systems can be projected, primarily as a coupling agent or a compatibilizer to enhance the interfacial properties between the inorganic filler and the polymer matrix.

Polymer composites incorporating zeolite fillers into a crosslinked polyethylene (XLPE) matrix are developed for applications such as high-voltage cable insulation. A major challenge in these composites is the inherent incompatibility between the hydrophilic, polar surface of the zeolite and the hydrophobic, non-polar nature of polyethylene. This poor compatibility can lead to weak interfacial adhesion, filler agglomeration, and compromised mechanical and dielectric properties.

This compound could potentially bridge this interface. The maleimide groups are highly reactive and can participate in various addition reactions. For this application to be feasible, either the zeolite surface or the polyethylene chains would need to be functionalized with groups that can react with the maleimide. For example, if the zeolite surface is modified with amine or thiol groups, the maleimide moiety could covalently bond to the filler. The phenylene group in the compound's backbone could then interact favorably with the polyethylene matrix. Furthermore, the maleimide double bonds can react with radical species present during the peroxide-initiated cross-linking of polyethylene, integrating the molecule into the polymer network. This would create a strong covalent link between the filler and the matrix, improving stress transfer, reducing filler agglomeration, and potentially enhancing the thermal and mechanical stability of the composite.

Table 4: Potential Roles of this compound in Zeolite/PE Composites

Potential Role Proposed Mechanism Expected Outcome
Coupling Agent Covalent bonding between functionalized zeolite surfaces and the maleimide groups. Improved filler-matrix adhesion and stress transfer.
Compatibilizer The aromatic core enhances interaction with the polymer matrix while maleimide groups bind to the filler. Better dispersion of zeolite particles and reduced agglomeration.

| Cross-linking Co-agent | Participation of maleimide double bonds in the radical cross-linking process of polyethylene. | Increased cross-link density at the filler-polymer interface, enhancing composite integrity. |

Characterization Techniques for N,n 1,3 Phenylenedimaleimide Systems

Spectroscopic Analysis of N,N'-1,3-Phenylenedimaleimide and its Reaction Products

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and tracking the chemical transformations it undergoes.

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying functional groups and monitoring the progress of reactions involving this compound. The FTIR spectrum of the unreacted compound exhibits characteristic absorption bands corresponding to its molecular structure.

Key characteristic peaks for this compound include:

C=O Stretching: Asymmetric and symmetric stretching vibrations of the carbonyl groups in the maleimide (B117702) ring typically appear in the range of 1700-1780 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond within the maleimide ring is observed around 1500-1600 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond in the imide ring can be found at approximately 1300-1400 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds on the phenyl ring are typically seen in the region of 3000-3100 cm⁻¹.

During curing or grafting reactions, the intensity of the peaks associated with the maleimide double bond diminishes, indicating its consumption. For instance, in the curing of poly(allyl azide) with N-phenyl maleimide, a reduction in the intensity of the azido (B1232118) absorption band is observed, signifying a reaction has occurred. researchgate.net Concurrently, new peaks may appear, providing evidence for the formation of new chemical bonds.

The following table summarizes the typical FTIR absorption bands for this compound:

Interactive Data Table: FTIR Characteristic Peaks of this compound

Peak Position (cm⁻¹) Functional Group Vibration Type
3050-3100 Aromatic C-H Stretching
1695-1702 Carbonyl (C=O) Asymmetric Stretching
1653-1659 Carbonyl (C=O) Symmetric Stretching
~1502 Aromatic C=C Stretching
1276 Aromatic C-N Stretching

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound and its reaction products. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized for comprehensive characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for the different types of protons present in the molecule. The protons on the phenyl ring and the maleimide double bond resonate at specific chemical shifts, providing a fingerprint of the compound's structure. For a related compound, N,N'-o-phenylenedimaleimide, in a DMSO-d₆ solvent, proton signals are observed at chemical shifts (δ) of approximately 7.585 ppm, 7.461 ppm, and 7.136 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the this compound molecule gives rise to a distinct signal. The chemical shifts of the carbonyl carbons, the olefinic carbons of the maleimide ring, and the aromatic carbons of the phenyl group are key identifiers.

The following table presents typical ¹H and ¹³C NMR chemical shifts for a phenylenedimaleimide structure, which can be used as a reference for this compound.

Interactive Data Table: NMR Spectral Data for a Phenylenedimaleimide Structure

Nucleus Chemical Shift (ppm) Assignment
¹H ~7.1-7.6 Aromatic Protons
¹H ~7.0 Maleimide C=CH Protons
¹³C ~170 Carbonyl Carbons (C=O)
¹³C ~134 Maleimide Olefinic Carbons (C=C)

Note: Chemical shifts can be influenced by the solvent and experimental conditions.

When this compound undergoes a reaction, changes in the NMR spectra are observed. For example, the disappearance of the signal corresponding to the maleimide double bond protons in the ¹H NMR spectrum is a clear indication of its participation in a chemical reaction. researchgate.net

Thermal Analysis Methods

Thermal analysis techniques are essential for evaluating the thermal properties of this compound systems, including their curing behavior and thermal stability.

Differential Scanning Calorimetry (DSC) is a primary technique used to study the thermal transitions of materials. linseis.com In the context of this compound, DSC is instrumental in characterizing its curing and grafting reactions. researchgate.net By monitoring the heat flow into or out of a sample as a function of temperature, DSC can detect exothermic curing reactions.

A typical DSC thermogram of a system containing this compound will show an exothermic peak corresponding to the curing or crosslinking reaction. The area under this peak is proportional to the total heat of reaction, which can be used to determine the extent of cure. kpi.ua The onset temperature of the exotherm provides information about the initiation of the curing process, while the peak temperature indicates the temperature at which the reaction rate is at its maximum. researchgate.net

DSC can also be used to determine the glass transition temperature (Tg) of the cured material. An increase in Tg is often indicative of a higher degree of crosslinking. uitm.edu.my

Interactive Data Table: Information Obtained from DSC Analysis of Curing

DSC Parameter Information Provided
Onset Temperature of Exotherm Initiation temperature of the curing reaction
Peak Temperature of Exotherm Temperature of maximum curing rate
Heat of Reaction (ΔH) Enthalpy of the curing reaction, related to the degree of cure

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. ipfdd.de TGA is widely used to evaluate the thermal stability of polymers and materials containing this compound. nih.govmdpi.com

A TGA curve plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins is an indicator of the material's decomposition temperature. Key parameters obtained from a TGA curve include:

Onset Decomposition Temperature (T_onset): The temperature at which the material starts to decompose.

Temperature at Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, determined from the derivative of the TGA curve (DTG).

Residual Weight: The percentage of the initial mass remaining at the end of the analysis, which can indicate the amount of char or inorganic filler.

The incorporation of this compound into polymer systems often enhances their thermal stability. This is reflected in TGA by an increase in the decomposition temperature and a higher char yield at elevated temperatures. nih.gov

Interactive Data Table: TGA Parameters for Assessing Thermal Stability

TGA Parameter Significance
Td5% / Td10% Temperature at 5% or 10% weight loss, indicating initial decomposition
T_max Temperature of maximum rate of decomposition

Rheological Studies of this compound Modified Systems

Rheology is the study of the flow and deformation of matter. Rheological studies are crucial for understanding how the addition of this compound affects the processing characteristics and final properties of polymeric materials. researchgate.netbiointerfaceresearch.com

The incorporation of this compound into a polymer matrix can significantly alter its rheological behavior. nih.gov Techniques such as capillary rheometry and dynamic mechanical analysis (DMA) are used to measure properties like viscosity, modulus, and damping as a function of temperature, frequency, or strain.

In rubber compounds, for instance, the addition of this compound can lead to an increase in viscosity and torque during mixing, which is indicative of filler-polymer interactions and the onset of crosslinking. redalyc.org The rheological data can provide insights into the state of cure, the formation of a crosslinked network, and the viscoelastic properties of the final product. researchgate.net The Payne effect, which is the strain-dependent change in the storage modulus, can be used to assess the filler network structure in rubber compounds modified with this compound. redalyc.org

Interactive Data Table: Key Rheological Parameters and Their Significance

Rheological Parameter Measurement Technique Significance
Complex Viscosity (η*) Dynamic Mechanical Analysis Resistance to flow under oscillatory shear
Storage Modulus (G') Dynamic Mechanical Analysis Elastic response of the material
Loss Modulus (G'') Dynamic Mechanical Analysis Viscous response of the material
Minimum Torque (ML) Moving Die Rheometer Indicates the viscosity of the uncured compound

Morphological and Structural Characterization of Composites

The bulk properties of PDM-based composites are governed by their internal structure, the dispersion of constituent phases, and the interactions between them. Morphological and structural characterization techniques are therefore vital for understanding material behavior and optimizing performance.

Scanning Electron Microscopy (SEM) is an indispensable tool for visualizing the surface topography and microstructure of PDM composites at high magnifications. The technique involves scanning a focused beam of electrons over a sample, which generates various signals that can be collected to form an image. Secondary electrons provide detailed information about the surface morphology, while backscattered electrons can reveal compositional differences within the sample.

In the analysis of PDM composites, SEM is primarily used for fractography—the study of fracture surfaces. By examining the features of a surface created after mechanical failure (e.g., impact or flexural testing), significant insights into the material's failure mechanisms can be gained. For instance, the fracture surface of a brittle, unmodified thermoset resin often appears smooth and glassy, sometimes with characteristic "river markings" that indicate the direction of crack propagation mdpi.com. In contrast, a well-toughened PDM composite will exhibit a much rougher, more complex fracture surface, indicative of energy-dissipating failure mechanisms like microcracking and plastic deformation.

Key features observed with SEM in PDM composite systems include:

Filler Dispersion: SEM imaging of a polished or fractured cross-section can quickly assess the quality of dispersion of fillers (e.g., silica (B1680970), carbon nanotubes, rubber particles) within the PDM matrix. Homogeneous dispersion is typically desired for optimal properties.

Interfacial Adhesion: The interface between the PDM matrix and reinforcing fibers or particles is critical. Good adhesion is evidenced by a fracture path that continues through the filler particles or fibers, or by resin that remains strongly adhered to the filler surface. Poor adhesion is often marked by clean debonding of the filler, leaving voids or smooth particle surfaces.

Failure Mode Identification: SEM analysis helps distinguish between different failure modes. Brittle fracture is characterized by flat, featureless surfaces, whereas ductile fracture surfaces often show dimpled features nih.gov. The initiation point of a fracture can often be identified, providing crucial information for failure analysis nih.gov. The scanning electron microscopy microstructures of bismaleimide (B1667444) composite materials have been shown to correlate remarkably well with their mechanical properties mdpi.comresearchgate.net.

Table 1: Interpretation of SEM Fractography Features in PDM Composites

Observed Feature Implication for Composite Performance
Smooth, glassy surface with river markings Brittle fracture, low toughness, poor crack resistance mdpi.com
Rough, complex topography Ductile fracture, high toughness, effective energy dissipation
Exposed, clean filler/fiber surfaces Poor interfacial adhesion, potential for premature failure
Resin adhered to fractured filler/fibers Strong interfacial adhesion, efficient stress transfer
Agglomerated filler particles Poor dispersion, stress concentration points, weakened material
Microcracks, crazing in the matrix Toughening mechanisms, energy absorption before failure

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the regularly spaced atomic planes within a crystalline material. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for phase identification.

While cured PDM thermosets are amorphous, XRD is highly relevant for analyzing PDM-based systems that incorporate semi-crystalline polymers or crystalline fillers. The key applications of XRD in this context include:

Phase Identification: Identifying the crystalline phases of mineral fillers (e.g., silica, talc, titanium dioxide) or other additives within the PDM matrix.

Degree of Crystallinity: In blends of PDM with semi-crystalline thermoplastics (like polyamides or polyesters), XRD can be used to quantify the degree of crystallinity. Changes in crystallinity upon blending and curing can have a significant impact on the composite's mechanical properties, such as stiffness and toughness mdpi.com.

Analysis of Crystal Structure: XRD can detect changes in the lattice parameters of crystalline fillers. Such changes can indicate the presence of residual stress or strain induced by the curing process of the PDM matrix.

Crystallite Size: The width of the diffraction peaks is inversely related to the average size of the crystalline domains (crystallites). Peak broadening can indicate the presence of nano-sized fillers or significant lattice defects.

An XRD analysis of a PDM composite would involve comparing the diffraction pattern of the composite to the patterns of the individual pure components. The presence of sharp peaks corresponds to crystalline materials, while broad, diffuse humps are characteristic of amorphous materials like the cured PDM resin.

Gel content and swelling behavior are simple yet effective methods for characterizing the crosslink density of a cured PDM network. The formation of a three-dimensional network during curing renders the polymer insoluble in solvents that would dissolve the uncured prepolymer.

Gel Content Analysis is a gravimetric method used to determine the percentage of the polymer that has become part of the insoluble crosslinked network. The measurement involves:

Weighing a cured sample of the PDM material.

Immersing the sample in a suitable solvent (e.g., acetone (B3395972), N-methyl-2-pyrrolidone) for an extended period to dissolve any unreacted monomers or soluble, non-crosslinked polymer chains.

Removing the sample, drying it to a constant weight, and weighing it again.

The gel content is calculated as the ratio of the final dry weight to the initial weight, expressed as a percentage. A high gel content (typically >95%) is indicative of a complete and efficient curing reaction.

Swelling Behavior provides a qualitative measure of the crosslink density. A cured PDM sample, when immersed in a compatible solvent, will not dissolve but will swell as solvent molecules penetrate the polymer network. The extent of swelling is inversely proportional to the crosslink density; a higher density of crosslinks restricts the expansion of the network, resulting in a lower degree of swelling. The swelling ratio is determined by comparing the weight of the solvent-swollen gel to its dry weight. This analysis is particularly useful for comparing the cure state of samples processed under different conditions (e.g., different temperatures or cure times).

Table 2: Representative Data on Swelling Behavior vs. Cure State for a PDM System

Sample Condition Gel Content (%) Equilibrium Swelling Ratio (%) in Acetone Implied Crosslink Density
Partially Cured 85.2 45.8 Low
Standard Cure 98.1 15.3 High
Post-Cured 99.5 12.1 Very High

The development of the interphase is influenced by the surface chemistry of the fiber/filler and the reactivity of the resin. The maleimide groups in PDM can potentially form covalent bonds with appropriately functionalized surfaces, leading to a very strong and stable interphase.

Several advanced techniques are used to study the interphase:

Atomic Force Microscopy (AFM): AFM can be used to map the topography and mechanical properties (like modulus and adhesion) of the composite surface with nanoscale resolution. This allows for the direct visualization of the interphase region and measurement of its width and properties.

Nanoindentation: This technique involves indenting the material with a very small, sharp tip to measure the hardness and elastic modulus of specific micro-regions. By performing indentations across the matrix-filler boundary, it is possible to map the mechanical property profile of the interphase.

Surface Energy Measurements: The surface energy of the fibers and the surface tension of the PDM resin determine the wettability of the fiber by the resin, which is a prerequisite for forming a good interphase ktu.lt. Techniques like dynamic contact angle analysis can quantify these parameters and help in optimizing fiber surface treatments to ensure compatibility with the PDM matrix ktu.lt. In some bismaleimide systems, analysis has shown a blurred interface between phases, indicating a strong, mutually penetrating network that contributes to enhanced material properties researchgate.net.

Chromatographic Methods for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for quality control, reaction monitoring, and purification of PDM monomers and oligomers.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier analytical technique for assessing the purity of this compound and quantifying any impurities. Commercial grades of PDM are often specified with a minimum purity of 97% as determined by HPLC calpaclab.com.

In RP-HPLC, the separation is based on the differential partitioning of analytes between a non-polar stationary phase (typically a C18 or C8 alkyl-silica column) and a polar mobile phase (usually a mixture of water or an aqueous buffer with a miscible organic solvent like acetonitrile (B52724) or methanol). Compounds that are more non-polar have a stronger affinity for the stationary phase and thus take longer to elute from the column, while more polar compounds elute faster.

A typical RP-HPLC method for PDM analysis would involve dissolving a known amount of the material in a suitable solvent and injecting it into the HPLC system. A UV detector is commonly used, as the maleimide and phenyl groups in the PDM molecule absorb UV light strongly. The output chromatogram shows peaks corresponding to PDM and any impurities. The area of each peak is proportional to the concentration of the corresponding compound. This method is used to:

Determine Purity: The purity of the PDM monomer is calculated by comparing the peak area of the main component to the total area of all peaks.

Identify and Quantify Impurities: Impurities from the synthesis process or degradation products can be separated and quantified.

Monitor Reactions: The progress of reactions involving PDM can be followed by analyzing samples over time to measure the consumption of reactants and the formation of products.

The method must be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, and sensitivity ijper.org.

Table 3: Typical Parameters for a Validated RP-HPLC Method for Purity Analysis of PDM

Parameter Typical Value / Specification
Chromatographic System
Column Inertsil ODS-3 C18 (or equivalent), 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or Gradient mixture of Acetonitrile and Phosphate Buffer (pH 3.2) ijper.org
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Injection Volume 10 - 20 µL
Method Validation
Linearity (Correlation Coefficient, R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL

UPLC Applications

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). lcms.cz These enhancements are achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling much higher backpressures. lcms.cz For the analysis of this compound and related bismaleimide (BMI) resin systems, UPLC is a powerful tool for characterizing the monomer, monitoring polymerization, and analyzing the final cured product.

The primary application of UPLC in the context of BMI resins is the separation and quantification of components in complex mixtures. During the synthesis of this compound, UPLC can be employed to assess the purity of the final monomer, separating it from starting materials like m-phenylenediamine (B132917) and maleic anhydride (B1165640), as well as any reaction byproducts. google.com In the analysis of BMI resin systems, which often involve co-monomers and additives, UPLC provides the high resolution necessary to separate these various components. lcms.cz

Furthermore, UPLC is invaluable for studying the cure kinetics of BMI resins. As the resin cures, various reactions occur, including Michael addition and homopolymerization, leading to a complex mixture of oligomers and polymer chains of varying lengths. mit.edu UPLC, particularly when coupled with advanced detectors like mass spectrometry (MS) or light scattering (LS), can separate and help identify these different species, providing detailed insights into the curing mechanism and the structure-property relationships of the final polymer network. lcms.czwaters.com The ability to rapidly analyze samples allows for near real-time monitoring of the curing process. lcms.cz

The conditions for a UPLC analysis can be adapted from existing HPLC methods, often with significant reductions in analysis time and solvent consumption. lcms.cz A typical setup for analyzing BMI systems would involve reversed-phase chromatography.

Table 1: Illustrative UPLC Parameters for Analysis of a Bismaleimide Resin System

ParameterDescription
System ACQUITY UPLC or similar UHPLC system
Column Reversed-phase C18 or Phenyl column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol
Gradient Gradient elution, starting with a higher concentration of Mobile Phase A and increasing Mobile Phase B over time to elute compounds of increasing non-polarity.
Flow Rate 0.3 - 0.6 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detector Photodiode Array (PDA) detector for UV-Vis absorbance (e.g., at 254 nm); may be coupled with a Mass Spectrometer (MS) for identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for separating mixtures of compounds. researchgate.net It is an indispensable tool in synthetic chemistry for monitoring the progress of a reaction by observing the disappearance of reactants and the appearance of products over time. researchgate.netthieme.de For reactions involving this compound, such as its synthesis or subsequent modification via Michael addition, TLC provides a quick qualitative assessment of the reaction's status. mdpi.com

The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically a thin layer of silica gel or alumina (B75360) on a glass or plastic plate) and a liquid mobile phase (the eluent). wisc.edu Compounds are separated based on their polarity; less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. libretexts.orgreddit.com

To monitor a reaction:

A baseline is drawn with a pencil near the bottom of the TLC plate.

Using a capillary tube, small spots of the starting materials are applied to the baseline as references.

As the reaction proceeds, small aliquots of the reaction mixture are taken at different time intervals and spotted on the baseline. A "co-spot," where the reaction mixture is spotted on top of the starting material spot, is often used to aid in identification. reddit.com

The plate is placed in a sealed chamber containing a suitable eluent. The eluent moves up the plate by capillary action.

When the solvent front is near the top of the plate, the plate is removed, the solvent front is marked, and the plate is dried.

The separated spots are visualized, typically using a UV lamp, as the maleimide moiety is UV-active. rsc.orgresearchgate.net

The progress of the reaction is determined by comparing the spots. The spots corresponding to the reactants will diminish in intensity over time, while a new spot corresponding to the product will appear and increase in intensity. The reaction is considered complete when the reactant spot is no longer visible. researchgate.net

Table 2: Example of TLC Monitoring for a Michael Addition Reaction

Reaction: this compound (Reactant A) + Diamine (Reactant B) → Adduct (Product C)

TLC Plate: Silica Gel | Eluent: 1:1 Ethyl Acetate (B1210297)/Hexane

Time PointObservationRf Value (Reactant A)Rf Value (Reactant B)Rf Value (Product C)
t = 0 Two distinct spots are present, corresponding to the starting materials.0.650.10N/A
t = 1 hr The spots for Reactants A and B are still prominent, but a new, faint spot for Product C has appeared between them.0.650.100.40
t = 4 hr The intensity of the spots for Reactants A and B has significantly decreased, while the intensity of the Product C spot has increased.0.650.100.40
t = 8 hr The spot for Reactant A is very faint, and the spot for Reactant B has disappeared. The spot for Product C is now the most prominent spot. The reaction is nearing completion.0.65-0.40

Theoretical and Computational Studies

Molecular Modeling of N,N'-1,3-Phenylenedimaleimide Reactions and Interactions

Molecular modeling techniques, such as Density Functional Theory (DFT), are employed to study the structure and reactivity of this compound and its derivatives. DFT calculations can elucidate the electronic properties, bond lengths, and angles of the molecule. nih.gov For instance, studies on similar N-phenylmaleimide derivatives have shown that the torsion angle between the phenyl and maleimide (B117702) rings significantly affects the structural, electronic, and energetic properties of the molecule. nih.gov The nature of substituents on the phenyl ring, whether electron-donating or electron-accepting, also influences the global and local reactivity descriptors. nih.gov

Table 1: Calculated Structural Parameters of a Substituted N-phenylmaleimide using DFT This table illustrates the type of data obtained from DFT calculations on a related N-phenylmaleimide derivative, showing the agreement between theoretical and experimental values.

ParameterExperimental ValueCalculated Value (wB97XD)Calculated Value (LC-wpbe)
Bond Length (Å)VariesClose to experimentalClose to experimental
Bond Angle (°)VariesClose to experimentalClose to experimental
Dihedral Angle (°)High value observedAccurately predictedAccurately predicted

Data adapted from a theoretical study on 2-nitrophenylmaleimide, a derivative of N-phenylmaleimide. nih.gov

Simulation of Polymer Network Formation and Crosslinking Density

The formation of polymer networks involving this compound as a crosslinking agent can be simulated using molecular dynamics (MD) and Monte Carlo methods. arxiv.orgtue.nl These simulations provide a dynamic picture of the crosslinking process, allowing researchers to investigate the kinetics of network formation and the resulting network topology. researchgate.netcam.ac.uk Key parameters that can be studied include the rate of reaction, the formation of crosslinks, and the development of the three-dimensional polymer network structure. mdpi.com

Simulations can also predict the crosslinking density of the final polymer network. tue.nl The crosslinking density is a critical parameter that dictates many of the macroscopic properties of the thermoset material, including its mechanical strength, thermal stability, and solvent resistance. By varying parameters in the simulation, such as the concentration of m-PDM and the functionality of the polymer chains, it is possible to understand how these factors influence the final network structure and properties. researchgate.net For example, simulations have shown that imperfections in the network structure are strongly dependent on the initial synthesis conditions. researchgate.net

Table 2: Factors Influencing Polymer Network Simulation This table highlights key inputs and outputs of polymer network formation simulations.

Simulation Input ParametersSimulated Outputs
Monomer and crosslinker concentrationsCrosslinking kinetics
System temperature and pressureEvolution of network structure
Reactive force fieldsCrosslinking density
Initial system number densityPresence of network defects (e.g., loops)

This table is a conceptual representation based on general principles of polymer network simulation. arxiv.orgtue.nlresearchgate.net

Structure-Property Relationship Predictions for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure. For derivatives of this compound, these models can be developed to predict properties such as reactivity, thermal stability, or adhesive strength. mdpi.comresearchgate.net

The process involves generating a set of molecular descriptors for a series of m-PDM derivatives and then using statistical methods, such as multiple linear regression or artificial neural networks, to build a mathematical model that correlates these descriptors with the property of interest. These descriptors can be electronic (e.g., HOMO/LUMO energies), topological (e.g., molecular connectivity indices), or geometric (e.g., molecular surface area).

Once a reliable QSAR/QSPR model is established, it can be used to predict the properties of new, unsynthesized derivatives of this compound. mdpi.com This predictive capability can significantly accelerate the materials discovery process by allowing researchers to screen virtual libraries of compounds and prioritize the synthesis of those with the most promising properties. For example, a 3D-QSAR study on a series of related compounds identified that steric, electrostatic, and hydrophobic fields played important roles in their binding affinity to a biological target. mdpi.com

Table 3: Common Descriptors Used in QSAR/QSPR Studies This table lists examples of molecular descriptors that can be used to build predictive models for this compound derivatives.

Descriptor TypeExamples
Electronic HOMO energy, LUMO energy, Dipole moment
Steric Molecular volume, Surface area, Molar refractivity
Topological Connectivity indices, Shape indices
Hydrophobic LogP

This is a generalized table of descriptor types commonly used in QSAR/QSPR modeling. mdpi.com

Future Directions and Research Outlook

Development of Novel N,N'-1,3-Phenylenedimaleimide-based Materials with Enhanced Performance

The primary application of this compound is as a crosslinking agent or monomer in the synthesis of high-performance thermosetting polymers. guidechem.compcovery.com Future research is aimed at creating novel materials with specifically tailored properties that surpass the performance of existing systems.

Key research areas include:

High-Temperature Thermosets: PDM is instrumental in creating thermosetting resins, such as polyimides and epoxy systems, with exceptional thermal stability. guidechem.com Research is ongoing to develop new copolymers and blends incorporating PDM to push the temperature limits even higher, targeting demanding applications in the aerospace and electronics industries for components like printed circuit boards and heat-resistant composites. guidechem.comyangchentech.com

Advanced Polymer Composites: By reinforcing polymer matrices with fibers (e.g., carbon, glass) and using PDM as a crosslinker, researchers are developing lightweight composites with superior strength-to-weight ratios. These materials are critical for applications in automotive and aerospace manufacturing, where weight reduction and structural integrity are paramount.

High-Performance Adhesives: PDM is a key component in formulating adhesives that maintain strong bonds at elevated temperatures. guidechem.comyangchentech.com Future developments will focus on enhancing the toughness and durability of these adhesives, expanding their use in bonding dissimilar materials in harsh environments.

Table 1: Performance Enhancement in PDM-based Polymer Systems

Polymer System Role of this compound Enhanced Property Targeted Application
Epoxy Resins Crosslinking Agent Thermal Stability, Mechanical Strength Electronics, Aerospace Composites
Polyimides Monomer/Crosslinker High-Temperature Resistance Printed Circuit Boards, Insulation
Rubber (e.g., EPDM) Vulcanizing/Anti-reversion Agent Heat Resistance, Adhesion, Modulus Automotive Hoses, Tires cymerchemicals.comlookchem.comchemicalbook.com

Exploration of this compound in Smart Materials and Responsive Systems

The maleimide (B117702) groups in this compound are capable of participating in reversible reactions, such as the Diels-Alder reaction. guidechem.comresearchgate.netsemanticscholar.org This functionality opens the door for its use in creating "smart" materials that can respond to external stimuli like heat.

Self-Healing Polymers and Vitrimers: A significant area of exploration is the incorporation of PDM into covalent adaptable networks (CANs), such as vitrimers. mdpi.com These materials behave like traditional thermosets at service temperatures but can undergo network rearrangement at elevated temperatures due to dynamic covalent bonds. mdpi.com This allows them to be reprocessed, reshaped, or even self-healed, addressing the lifecycle limitations of conventional thermosets. mdpi.commdpi.com Research is focused on designing PDM-based vitrimers with optimized healing efficiency and reprocessing conditions.

Stimuli-Responsive Hydrogels: While less explored for PDM itself, the broader class of N-substituted maleimides is used in creating stimuli-responsive hydrogels. nih.govrsc.org Future research could investigate the potential of PDM to act as a crosslinker in hydrogel networks, creating systems that change their properties (e.g., swelling, stiffness) in response to temperature, which could be useful in sensors or actuators. rsc.org

Advancements in Sustainable Synthesis and Processing of this compound

Traditional synthesis of PDM involves the condensation reaction of 1,3-phenylenediamine with maleic anhydride (B1165640), often using solvents like N,N'-Dimethylformamide (DMF) or toluene (B28343). guidechem.comgoogle.com Recognizing the environmental and health concerns associated with these solvents, a key research direction is the development of greener and more sustainable synthetic routes.

Green Chemistry Approaches: Researchers are actively exploring alternative, more environmentally friendly solvents for PDM synthesis. unife.it A patented method highlights the use of ethyl acetate (B1210297), which is cheaper and has lower toxicity compared to DMF and toluene. google.com This approach not only reduces environmental impact but can also simplify solvent recovery and reduce production costs. google.com

Catalyst and Process Optimization: The use of phase transfer catalysts in the reaction system has been shown to significantly improve reaction speed and product yield. google.com Further research into novel and more efficient catalytic systems is a priority. The goal is to develop processes that align with the principles of green chemistry, such as high atom economy, reduced waste, and energy efficiency. researchgate.netsemanticscholar.orgdoaj.org

Table 2: Comparison of Synthesis Solvents for this compound

Solvent Advantages Disadvantages Research Focus
N,N'-Dimethylformamide (DMF) Good solubility for reactants High price, high toxicity Replacement with greener alternatives
Toluene Can form azeotrope with water to aid reaction Environmental and human toxicity Minimizing use, improving recovery
Acetone (B3395972) Lower pollution Complicated operation, difficult solvent recovery Process optimization

Interdisciplinary Research Opportunities

The unique properties of this compound create opportunities for collaboration across various scientific and engineering fields.

Biomedical Engineering: While direct applications of PDM in the biomedical field require extensive biocompatibility studies, its derivatives and copolymers hold potential. Polymers containing maleimide groups are investigated for applications like drug delivery and tissue engineering. nih.govmdpi.commdpi.comresearchgate.net Interdisciplinary research could explore the synthesis of novel, biocompatible PDM-based copolymers for creating scaffolds in regenerative medicine or for developing advanced drug delivery systems, leveraging the compound's crosslinking capabilities to control release kinetics.

Advanced Manufacturing: The development of PDM-based vitrimers and reprocessable thermosets intersects with the field of advanced manufacturing, including 3D printing. Research could focus on creating PDM-containing resins suitable for additive manufacturing processes, enabling the fabrication of complex, high-performance parts with the added benefit of being recyclable or repairable.

Microelectronics and Photonics: The high thermal stability and excellent electrical insulation properties of PDM-based polymers make them relevant for microelectronics. yangchentech.com Collaborative research between materials chemists and electrical engineers could lead to the development of new dielectric materials, encapsulants, and substrates for next-generation electronic devices that operate at higher temperatures and frequencies.

Q & A

Q. What are the recommended methods for synthesizing and purifying N,N'-1,3-Phenylenedimaleimide (PDMI)?

PDMI is typically synthesized via condensation reactions between maleic anhydride and 1,3-phenylenediamine derivatives. Post-synthesis purification involves recrystallization from acetone or dichloromethane, followed by vacuum drying. Purity validation requires HPLC (≥98.0 area%) and NMR structural confirmation . Note that solubility in common solvents is limited (e.g., insoluble in water, sparingly soluble in acetone), necessitating hot alkaline conditions for dissolution .

Q. How should PDMI be handled to ensure safety in laboratory settings?

PDMI is toxic (UN2811, Hazard Class 6.1) and requires strict safety protocols:

  • Use fume hoods to avoid inhalation of dust.
  • Wear nitrile gloves and lab coats; avoid skin contact.
  • Store in airtight containers at room temperature, away from light. Emergency measures include immediate rinsing for skin exposure and medical attention for ingestion .

Q. What analytical techniques are critical for characterizing PDMI?

  • HPLC : To assess purity (≥98.0 area%) and detect impurities.
  • NMR spectroscopy : Confirms structural integrity (e.g., maleimide ring protons at δ 6.8–7.2 ppm).
  • Melting point analysis : Verifies consistency (200–204°C) .

Advanced Research Questions

Q. How can PDMI’s cross-linking efficiency be optimized in protein studies?

PDMI’s maleimide groups react with cysteine thiols in proteins. Key parameters:

  • pH : Use buffered solutions (pH 6.5–7.5) to balance thiol reactivity and maleimide stability.
  • Molar ratio : A 5:1 (PDMI:protein) ratio minimizes over-cross-linking.
  • Temperature : Conduct reactions at 4°C to reduce nonspecific binding. Validate outcomes via SDS-PAGE, which resolves cross-linked dimers (e.g., 86 kDa and 115 kDa species in actin polymerization studies) .

Q. How to resolve contradictions in cross-linking data, such as unexpected dimer migration on SDS-PAGE?

Discrepancies may arise from:

  • Conformational flexibility : Cross-linked species may adopt atypical geometries, altering electrophoretic mobility.
  • Incomplete quenching : Residual PDMI can cause secondary reactions. Mitigate by adding β-mercaptoethanol (10 mM) to terminate reactions . Confirm results using mass spectrometry or size-exclusion chromatography for precise molecular weight analysis.

Q. What strategies improve PDMI’s reactivity in Diels-Alder-based polymer systems?

In self-repairing hydrogels or binders:

  • Solvent selection : Dichloromethane enhances PDMI solubility and furan-maleimide interaction.
  • Temperature control : Reaction at 60°C for 2 hours maximizes retro-Diels-Alder reversibility.
  • Stoichiometry : A 1:1 molar ratio of PDMI to furfuryl-terminated polymers ensures network stability .

Methodological Considerations Table

ParameterRecommended ConditionsEvidence Source
Solubility Sparingly soluble in acetone; hot NaOH for dissolution
Cross-linking pH 6.5–7.5 (phosphate buffer)
Reaction Quenching 10 mM β-mercaptoethanol
Purity Validation HPLC (≥98.0 area%), NMR

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N,N'-1,3-Phenylenedimaleimide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.